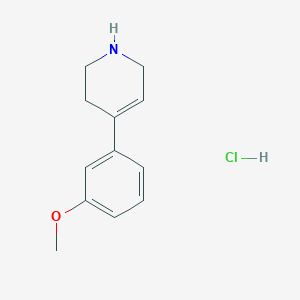

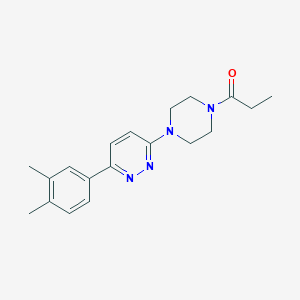

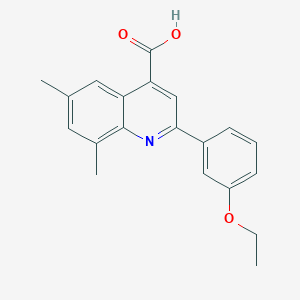

![molecular formula C25H22IN3O3 B2495108 (2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 1322259-38-0](/img/structure/B2495108.png)

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides to produce a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides. These compounds exhibit significant antimicrobial activity, demonstrating their potential for therapeutic applications (Zhuravel et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds within this class features nearly planar configurations, stabilized by various intramolecular and intermolecular interactions. These include hydrogen bonds and π-π interactions, contributing to their stability and reactivity (Suresh et al., 2007).

Chemical Reactions and Properties

These compounds undergo reactions with aromatic amines to furnish a wide series of derivatives. The functionality of these compounds allows for diverse chemical transformations, making them valuable for synthetic chemistry applications (Zhuravel et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A significant application of compounds similar to the one is in the synthesis of antimicrobial agents. Zhuravel et al. (2005) prepared novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, demonstrating significant antibacterial and antifungal activities. These compounds displayed comparable or even better efficacy than standard drugs, with MIC values in the range of 12.5-25 micrograms/mL (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Convenient Synthesis of Substituted Pyridones

Zhuravel et al. (2005) also reported on the convenient synthesis of substituted 5-(Hydroxymethyl)-8-methyl-3-(4-phenylquinazolin-2-yl)-2H-pyrano[2,3-c]pyridin-2-ones, showcasing the versatility of these compounds in generating diverse molecular architectures through recyclization mechanisms. This work underscores the potential of such compounds in creating a broad range of biologically active molecules (Zhuravel, Kovalenko, Ivachtchenko, Chernykh, & Shinkarenko, 2005).

Novel Heterocyclic Compounds for Hypertensive Activity

Kumar and Mashelker (2007) synthesized novel heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety, aiming at better hypertensive activity. Their work illustrates the broad potential of this compound class in medicinal chemistry, particularly for cardiovascular diseases (Kumar & Mashelker, 2007).

Antihypertensive and Analgesic Properties

Further research into the medicinal potential of related compounds includes the study by Ukrainets et al. (2015), which focused on the methylation of the pyridine moiety to enhance analgesic properties. This modification led to increased biological activity, especially for para-substituted derivatives, highlighting the importance of structural modifications in drug design (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Potassium Channel Antagonists

Compounds within this class have also been explored as potassium channel antagonists. Finlay et al. (2008) designed a series of highly functionalized pyrano-[2,3b]-pyridines, with some showing sub-micromolar activity in blocking the I(Kur) channel. This application is crucial for developing new therapeutics for cardiac arrhythmias and other cardiovascular conditions (Finlay, Lloyd, Nyman, Conder, West, Levesque, Atwal, 2008).

Eigenschaften

IUPAC Name |

2-(4-ethylphenyl)imino-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22IN3O3/c1-3-16-4-8-20(9-5-16)29-25-22(24(31)28-19-10-6-18(26)7-11-19)12-21-17(14-30)13-27-15(2)23(21)32-25/h4-13,30H,3,14H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJNVFIEDCCQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22IN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

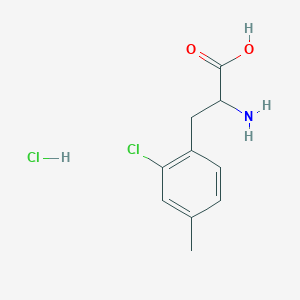

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)

![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)

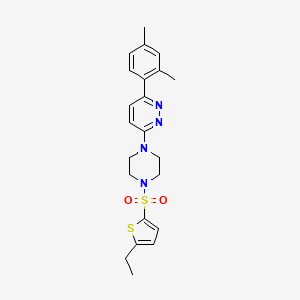

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)

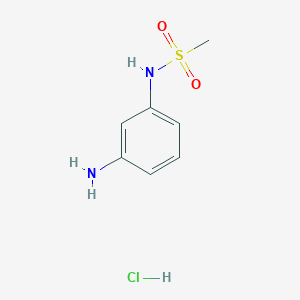

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)